molecular formula C9H9N3O3 B1316902 5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 112734-82-4

5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1316902
CAS No.: 112734-82-4
M. Wt: 207.19 g/mol
InChI Key: GDUBTDUSGDABQN-UHFFFAOYSA-N
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Description

5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrido[2,3-d]pyrimidine family.

Mechanism of Action

Target of Action

The primary targets of the compound, also known as 1,3-dimethyl-8h-pyrido[2,3-d]pyrimidine-2,4,5-trione, are various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Mode of Action

The compound interacts with its targets by inhibiting their activity, which in turn disrupts the signaling pathways they are involved in . This interaction and the resulting changes can lead to the inhibition of diseases causing signals .

Biochemical Pathways

The affected pathways include those regulated by the targets mentioned above. The downstream effects of these disruptions can lead to a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Pharmacokinetics

The degree of lipophilicity of similar compounds, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of the growth and proliferation of cancer cells . This is achieved through the disruption of the signaling pathways regulated by the compound’s targets .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, visible light can partially affect with exerting extra energy to accelerate the reaction

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction proceeds through the involvement of the acetyl methyl group and the amide carbonyl moiety, leading to the formation of the desired pyrido[2,3-d]pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrido[2,3-d]pyrimidine scaffold .

Scientific Research Applications

5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its anticancer, antibacterial, and CNS depressive activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and methyl groups contribute to its reactivity and interaction with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

1,3-dimethyl-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-11-7-6(5(13)3-4-10-7)8(14)12(2)9(11)15/h3-4H,1-2H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUBTDUSGDABQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)C=CN2)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00558738
Record name 1,3-Dimethylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112734-82-4
Record name 1,3-Dimethylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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